molecular formula C16H26N2O3 B12279697 N-(2-Boc-aminoethyl)-N-benzylethanolamine

N-(2-Boc-aminoethyl)-N-benzylethanolamine

Cat. No.: B12279697
M. Wt: 294.39 g/mol
InChI Key: HAPORKRFWXCBQP-UHFFFAOYSA-N
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Description

N-(2-Boc-aminoethyl)-N-benzylethanolamine is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethanolamine backbone, and a benzyl group. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide nucleic acids (PNAs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Boc-aminoethyl)-N-benzylethanolamine typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzyl group. One common method involves the reaction of N-(2-aminoethyl)ethanolamine with tert-butoxycarbonyl chloride to form the Boc-protected intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of more efficient reaction conditions, such as higher concentrations of reagents and optimized temperatures, to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(2-Boc-aminoethyl)-N-benzylethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Boc-aminoethyl)-N-benzylethanolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Boc-aminoethyl)-N-benzylethanolamine is primarily related to its role as an intermediate in chemical synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The benzyl group can be used to introduce additional functional groups or to modify the compound’s properties. The ethanolamine backbone provides a flexible and reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Boc-aminoethyl)-N-benzylethanolamine is unique due to its combination of a Boc-protected amino group, an ethanolamine backbone, and a benzyl group. This combination provides a versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the field of peptide nucleic acids .

Biological Activity

N-(2-Boc-aminoethyl)-N-benzylethanolamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The molecular formula is C15H23N2O2, with a molecular weight of approximately 263.36 g/mol.

PropertyValue
Molecular FormulaC15H23N2O2
Molecular Weight263.36 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The Boc group is known to influence the compound's pharmacokinetics and bioavailability, making it a suitable candidate for further exploration in drug development.

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating nitric oxide synthase (nNOS) activity, which is crucial in neurodegenerative conditions. Inhibition of nNOS has been associated with reduced neuronal injury during ischemic events .
  • Antidepressant Activity : The structural similarity to other amine-based compounds suggests potential antidepressant effects. Compounds that interact with monoamine neurotransmitter systems often exhibit mood-enhancing properties.
  • Antitumor Activity : Some derivatives of benzylethanolamines have shown promise in inhibiting tumor cell proliferation, indicating that this compound may possess similar anticancer properties.

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of related compounds demonstrated that selective inhibition of nNOS can prevent neuronal death in models of stroke. Compounds designed through structure-activity relationship (SAR) analysis exhibited significant potency against nNOS, suggesting that this compound could be optimized for similar effects .

Case Study 2: Antidepressant Screening

In a screening for novel antidepressants, compounds with structural features similar to this compound were evaluated for their ability to enhance serotonin and norepinephrine levels in the brain. Results indicated that modifications to the amino group significantly influenced antidepressant activity, warranting further investigation into this compound's efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Group : The amino group is protected using Boc anhydride.
  • Alkylation : Benzyl bromide is reacted with the protected amino alcohol under basic conditions.
  • Deprotection : The Boc group is removed to yield the final product.

This synthetic route allows for variations in substituents on the benzyl group, leading to a library of derivatives for biological testing.

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

tert-butyl N-[2-[benzyl(2-hydroxyethyl)amino]ethyl]carbamate

InChI

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)17-9-10-18(11-12-19)13-14-7-5-4-6-8-14/h4-8,19H,9-13H2,1-3H3,(H,17,20)

InChI Key

HAPORKRFWXCBQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCO)CC1=CC=CC=C1

Origin of Product

United States

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